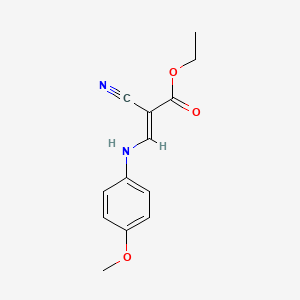

ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and an ethyl ester group. This compound is known for its diverse applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester typically involves the reaction of 4-methoxyaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-methoxyaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in aromatic interactions. These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester

- 2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester

- 2-Propenoic acid, 3-amino-2-cyano-3-phenyl-, ethyl ester

Uniqueness

2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester is unique due to the presence of the methoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.

Biological Activity

Ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C13H13N1O3

- Molecular Weight : 245.25 g/mol

- Functional Groups : Cyano group, methoxy group, and an enaminone structure.

The presence of the cyano group contributes to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biological targets, which is crucial for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can interact with specific enzymes, inhibiting their activity. This interaction is often facilitated by the electrophilic nature of the cyano group.

- Receptor Modulation : It may also modulate receptor functions, impacting various signaling pathways within cells.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against a range of bacterial and fungal pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate | |

| Gram-negative Bacteria | High | |

| Fungi | Moderate |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: In Vivo Evaluation

A study evaluated the anticancer activity of a sodium salt derivative of this compound against Ehrlich ascites carcinoma (EAC) cells in mice. The results indicated:

- Reduction in Tumor Volume : Significant decrease in EAC cell volume post-treatment.

- Apoptosis Induction : Increased expression of apoptotic markers such as caspase 3.

- Histopathological Improvements : Enhanced liver and kidney tissue health without adverse effects .

Comparative Analysis with Analogous Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | Hydroxy group instead of methoxy | Different solubility and reactivity |

| Ethyl 2-cyano-3-(4-nitroanilino)prop-2-enoate | Nitro group addition | Enhanced antibacterial activity |

| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | Similar core structure | Varies in anticancer efficacy |

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-4-6-12(17-2)7-5-11/h4-7,9,15H,3H2,1-2H3/b10-9+ |

InChI Key |

ALXBEFGGJFWDHG-MDZDMXLPSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC=C(C=C1)OC)/C#N |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)OC)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.